molecular formula C17H13FN2O3 B11350696 N-(4-fluorophenyl)-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide

N-(4-fluorophenyl)-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide

Cat. No.: B11350696
M. Wt: 312.29 g/mol
InChI Key: LNZZLXMMABGJMC-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorophenyl group, a methoxyphenyl group, and an oxazole ring. Its molecular formula is C16H12FN2O3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide typically involves the condensation of 4-fluoroaniline with 4-methoxybenzoyl chloride to form an intermediate. This intermediate is then cyclized with hydroxylamine hydrochloride to yield the oxazole ring. The reaction conditions often require the use of a base such as triethylamine and solvents like dichloromethane or ethanol.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-(4-fluorophenyl)-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-fluorophenyl)-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide is unique due to the presence of both fluorophenyl and methoxyphenyl groups, which confer specific chemical and biological properties. Its oxazole ring also contributes to its stability and reactivity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C17H13FN2O3

Molecular Weight

312.29 g/mol

IUPAC Name

N-(4-fluorophenyl)-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C17H13FN2O3/c1-22-14-8-2-11(3-9-14)16-10-15(20-23-16)17(21)19-13-6-4-12(18)5-7-13/h2-10H,1H3,(H,19,21)

InChI Key

LNZZLXMMABGJMC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=CC=C(C=C3)F

Origin of Product

United States

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